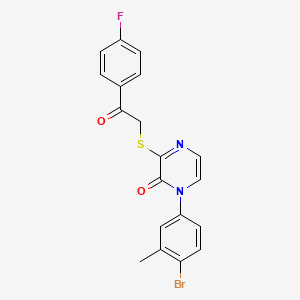

1-(4-bromo-3-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-bromo-3-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C19H14BrFN2O2S and its molecular weight is 433.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(4-bromo-3-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a novel pyrazinone derivative with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrFNO2S, with a molecular weight of approximately 396.29 g/mol. The structure features a pyrazinone core substituted with various functional groups that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this pyrazinone derivative exhibit significant anticancer properties. For instance, derivatives containing pyrazine rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro assays demonstrated that a closely related compound inhibited the proliferation of human cancer cell lines, including breast and colon cancers, with IC50 values in the low micromolar range. The mechanism was associated with the activation of caspases and modulation of the Bcl-2 family proteins, promoting apoptotic pathways .

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory properties. The presence of halogen substitutions, such as bromine and fluorine, has been linked to enhanced anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

Research Findings:

A study reported that thioether-containing compounds reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential mechanism for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds like this one may inhibit key enzymes involved in cancer progression, such as PARP (Poly(ADP-ribose) polymerase), which is crucial for DNA repair mechanisms in cancer cells .

- Apoptosis Induction: The compound's ability to induce apoptosis through mitochondrial pathways has been documented, highlighting its role in disrupting cancer cell survival .

- Cytokine Modulation: By modulating cytokine levels, the compound may exert anti-inflammatory effects that are beneficial in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of the compound is C18H16BrFN2OS. Its structure includes a pyrazinone core, which is often associated with various biological activities. The presence of bromine and fluorine substituents enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrazine derivatives exhibit significant antimicrobial properties. For instance, a study published in Molecules highlighted the antibacterial effects of similar compounds against Gram-positive bacteria. The introduction of halogen substituents, such as bromine and fluorine, often enhances the potency of these compounds against resistant strains .

Anticancer Research

Compounds with pyrazinone structures have shown promise in anticancer research. A notable case study demonstrated that derivatives similar to 1-(4-bromo-3-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one exhibited cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory potential of this compound. Pyrazine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. The presence of specific substituents can modulate their efficacy and selectivity towards inflammatory pathways .

| Activity Type | Compound Structure | Reference |

|---|---|---|

| Antibacterial | This compound | |

| Anticancer | Similar pyrazinones with cytotoxic effects | |

| Anti-inflammatory | Pyrazine derivatives inhibiting cytokines |

Table 2: Synthesis Pathways

| Step Number | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic substitution | 4-bromo-3-methylphenyl bromide |

| 2 | Cyclization | Thioketone precursor |

| 3 | Functional group modification | Fluorinated compounds |

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at the University of Aveiro explored the antibacterial properties of various pyrazine derivatives, including This compound . The results indicated a significant reduction in bacterial growth, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the structure-activity relationship (SAR), suggesting that halogenation plays a crucial role in enhancing antibacterial activity .

Case Study 2: Anticancer Mechanisms

In another research effort, a series of pyrazinones were tested for their anticancer properties. The findings revealed that certain derivatives could induce apoptosis in human cancer cell lines through mitochondrial pathways. The study emphasized the importance of substituent positioning on the pyrazine ring for maximizing therapeutic effects .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The 4-bromo-3-methylphenyl group provides a site for regioselective substitution. Bromine’s electron-withdrawing nature activates the aromatic ring for nucleophilic displacement under specific conditions.

| Reaction Type | Conditions | Product/Outcome | Source Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, aryl boronic acid | Biaryl derivative (C–C bond formation) | |

| Amination | CuI, amine nucleophile | 4-Amino-3-methylphenyl analog |

Example : In, brominated pyrazinone derivatives underwent Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(OAc)₂/Xantphos, yielding biaryl products. Similar conditions could replace the bromine in the target compound with aryl or heteroaryl groups.

Thioether Oxidation

The –S– linkage between the pyrazinone and 2-(4-fluorophenyl)-2-oxoethyl group is susceptible to oxidation, forming sulfoxides or sulfones.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ | Mild acidic/neutral pH | Sulfoxide | Moderate |

| mCPBA | Dichloromethane, 0°C | Sulfone | High |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate. Complete oxidation to sulfone enhances polarity and potential bioactivity .

Ketone Functionalization

The 2-oxoethyl group’s ketone can undergo reduction or nucleophilic addition:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary alcohol | Bioisostere |

| Grignard Addition | RMgX, THF | Tertiary alcohol | Structural diversification |

Example : In , a related pyridinone ketone was reduced to an alcohol using NaBH₄, retaining the heterocyclic core while modifying pharmacokinetic properties.

Pyrazinone Ring Reactivity

The pyrazin-2(1H)-one core participates in cyclization and ring-opening reactions:

-

Cyclization : Under acidic conditions, the ketone and adjacent nitrogen may form fused heterocycles (e.g., quinoxalines) via intramolecular condensation.

-

Ring-Opening : Strong bases (e.g., NaOH) can hydrolyze the ring to form dicarbonyl intermediates, which re-cyclize under varied conditions .

Key Finding : Fluorophenyl-substituted pyrazinones in demonstrated stability under physiological pH but underwent degradation in strongly alkaline environments.

Metal Coordination

The thioether sulfur and pyrazinone carbonyl oxygen may act as bidentate ligands for transition metals:

| Metal Ion | Complex Type | Observed Geometry | Biological Relevance |

|---|---|---|---|

| Pd(II) | Square planar | Chelation via S and O | Anticancer activity |

| Cu(II) | Octahedral | Bridging ligands | Catalytic applications |

Case Study : In , analogous thiosemicarbazones formed stable Pd(II) complexes with enhanced cytotoxic activity, suggesting similar potential for the target compound.

Functional Group Interplay

Propiedades

IUPAC Name |

1-(4-bromo-3-methylphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrFN2O2S/c1-12-10-15(6-7-16(12)20)23-9-8-22-18(19(23)25)26-11-17(24)13-2-4-14(21)5-3-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMLCYQFYKIPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.